2-Chloro-5-(4-methoxyphenyl)pyrimidine

Medicinal Chemistry ADME Properties SAR

Selecting the right 5-arylpyrimidine intermediate is critical for kinase inhibitor success. 2-Chloro-5-(4-methoxyphenyl)pyrimidine (CAS 27794-03-2) is NOT functionally equivalent to 2-chloro-5-phenylpyrimidine. The 4-methoxyphenyl group at C5 provides resonance donation that tunes the pyrimidine core's electronic character, directly impacting cross-coupling reactivity and target binding in TAM, EGFR, and VEGFR-2 programs. Melting point 129°C; LogP ~2.8 for balanced ADME. Choose precision.

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
CAS No. 27794-03-2
Cat. No. B1586384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(4-methoxyphenyl)pyrimidine
CAS27794-03-2
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN=C(N=C2)Cl
InChIInChI=1S/C11H9ClN2O/c1-15-10-4-2-8(3-5-10)9-6-13-11(12)14-7-9/h2-7H,1H3
InChIKeyXASJMEVESBZEOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-(4-methoxyphenyl)pyrimidine (CAS 27794-03-2): A Key Pyrimidine Scaffold for Drug Discovery and Chemical Biology


2-Chloro-5-(4-methoxyphenyl)pyrimidine (CAS 27794-03-2) is a disubstituted pyrimidine derivative featuring a chloro substituent at the 2-position and a 4-methoxyphenyl group at the 5-position. With a molecular weight of 220.65 g/mol and a calculated XLogP3 of 2.8, this compound serves as a versatile synthetic intermediate in medicinal chemistry [1][2]. Its core pyrimidine scaffold is a privileged structure in kinase inhibitor design, and the specific substitution pattern endows it with distinct physicochemical and electronic properties that differentiate it from unsubstituted or alternative aryl-substituted analogs [3][4].

Critical Differentiation of 2-Chloro-5-(4-methoxyphenyl)pyrimidine in Rational Drug Design and Synthesis


Assuming functional equivalence between 2-chloro-5-arylpyrimidines is a significant procurement and design risk. The 4-methoxyphenyl substituent at the 5-position is not an inert structural variation; it directly modulates the electronic character of the pyrimidine core through resonance donation, altering its reactivity in cross-coupling reactions and its binding affinity within biological targets [1]. In contrast, simpler analogs like 2-chloro-5-phenylpyrimidine lack this electronic tuning, while dichlorinated derivatives such as 2,4-dichloro-5-(4-methoxyphenyl)pyrimidine introduce additional complexity and distinct reactivity profiles that may be detrimental for specific sequential functionalization strategies . The choice of this specific intermediate directly impacts synthetic yield, purity, and ultimately, the biological activity and selectivity of the final drug candidate [2][3].

Quantitative Differentiators for 2-Chloro-5-(4-methoxyphenyl)pyrimidine vs. Key Analogs


Enhanced Lipophilicity and Altered Polar Surface Area vs. 2-Chloro-5-phenylpyrimidine

2-Chloro-5-(4-methoxyphenyl)pyrimidine exhibits a higher computed LogP (2.8056) and a larger topological polar surface area (TPSA, 35.01 Ų) compared to its parent phenyl analog, 2-chloro-5-phenylpyrimidine (LogP 2.797, TPSA 25.78 Ų) [1][2]. This shift reflects the contribution of the methoxy group, which increases both overall lipophilicity and the polar surface area available for potential hydrogen bonding.

Medicinal Chemistry ADME Properties SAR

Electronic Tuning for Palladium-Catalyzed Cross-Couplings

The 4-methoxyphenyl group acts as a moderate electron-donating substituent, which can influence the rate and yield of subsequent palladium-catalyzed transformations, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, at the reactive 2-chloro position. This stands in contrast to the unsubstituted phenyl analog, which provides a different electronic environment, and to more electron-deficient or sterically hindered 2,4-dichloro-5-(4-methoxyphenyl)pyrimidine . The precise electronic influence allows for more predictable and efficient reaction optimization.

Synthetic Methodology C-H Activation Organometallic Chemistry

Distinct Physical State and Handling Characteristics vs. 2-Chloro-5-phenylpyrimidine

The compound is a solid with a reported melting point of 129°C and a predicted boiling point of 403.1°C, with a density of 1.245 g/cm³ . In contrast, 2-chloro-5-phenylpyrimidine is also a solid but with a higher melting point range of 131-133°C . This small but measurable difference in melting point can influence handling, purification, and formulation strategies in both discovery and process development settings.

Process Chemistry Formulation Analytical Chemistry

Potential as a Precursor to Potent Dual Kinase Inhibitors

The 4-methoxyphenyl pyrimidine motif is a key pharmacophore in the design of potent dual EGFR/VEGFR-2 inhibitors. In a 2022 study, a compound (12) derived from this chemical class demonstrated IC50 values of 0.071 µM against EGFR and 0.098 µM against VEGFR-2 [1]. This places the activity in the same order of magnitude as reference drugs erlotinib (IC50 = 0.063 µM) and sorafenib (IC50 = 0.041 µM). 2-Chloro-5-(4-methoxyphenyl)pyrimidine serves as a direct synthetic entry point to this valuable chemical space, unlike its unsubstituted phenyl counterpart which would lead to different, potentially less active, analogs [2].

Kinase Inhibitor Anticancer Drug Discovery

Optimal Scientific and Industrial Use Cases for 2-Chloro-5-(4-methoxyphenyl)pyrimidine


Scaffold for Next-Generation Kinase Inhibitor Synthesis

Leverage 2-chloro-5-(4-methoxyphenyl)pyrimidine as a key intermediate for building libraries of 5-aryl-2,4-diaminopyrimidines. The 2-chloro position is a versatile handle for introducing diverse amine substituents, while the 5-(4-methoxyphenyl) group provides a crucial electronic and steric foundation for target engagement, as evidenced by SAR studies in TAM, EGFR, and VEGFR-2 kinase inhibition [1].

Specialized Building Block for Cross-Coupling Optimization

Utilize this compound in the development and optimization of novel palladium-catalyzed cross-coupling methodologies. Its well-defined electronic properties, stemming from the 4-methoxyphenyl group, make it an ideal model substrate for fine-tuning reaction conditions (e.g., ligand, base, solvent) for challenging aryl halide couplings, thereby improving the synthetic accessibility of complex drug-like molecules .

Probe for Lipophilic Efficiency in ADME Optimization

Employ 2-chloro-5-(4-methoxyphenyl)pyrimidine as a core scaffold in medicinal chemistry campaigns to systematically study the impact of lipophilicity on ADME properties. Its calculated LogP of ~2.8 provides a balanced starting point for lead optimization; derivatives can be synthesized and their LogD and membrane permeability directly measured and compared to those derived from the less lipophilic 2-chloro-5-phenylpyrimidine [1].

Reference Standard for Analytical Method Development

Use the well-characterized physical properties of 2-chloro-5-(4-methoxyphenyl)pyrimidine (e.g., melting point of 129°C, specific density) as a reference standard for developing and validating analytical methods such as HPLC purity assays, DSC thermograms, or UPLC-MS quantification for reaction monitoring and quality control of custom synthesis batches .

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